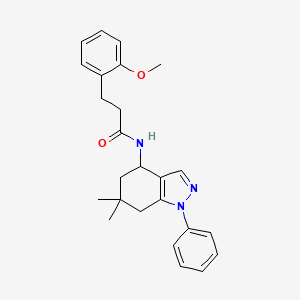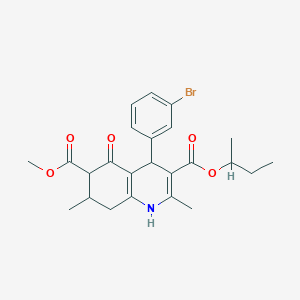![molecular formula C21H29N3O2S B6077889 3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6077889.png)
3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a piperazinone derivative that exhibits various biological activities, including antipsychotic, anxiolytic, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone is not fully understood. However, it is believed to act as a partial agonist of the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. It also exhibits affinity for the alpha-1 adrenergic receptor and the histamine H1 receptor.
Biochemical and Physiological Effects:
The chemical compound 3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the activity of the mesolimbic dopaminergic system, which is implicated in the pathophysiology of schizophrenia. It also exhibits anxiolytic effects, which may be mediated through the serotonin 5-HT1A receptor. Additionally, the compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The chemical compound 3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has several advantages for lab experiments. It is readily synthesized, and its purity can be easily assessed using standard analytical techniques. It exhibits a wide range of biological activities, making it a useful tool for studying various diseases. However, there are also limitations to its use. The compound has not been extensively studied in humans, and its safety profile is not well-established. Additionally, its mechanism of action is not fully understood, which may limit its use in some experimental settings.
Orientations Futures
There are several future directions for research on 3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone. One area of interest is its potential use in the treatment of schizophrenia. Further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. Another area of interest is its potential use as an anxiolytic agent. Studies are needed to determine its efficacy in treating anxiety disorders and to determine the optimal dosing regimen. Additionally, the compound's anti-inflammatory effects make it a promising candidate for the treatment of various inflammatory diseases. Further studies are needed to determine its efficacy in treating these diseases and to determine the optimal dosing regimen.
Méthodes De Synthèse
The synthesis of 3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has been reported in the literature. The synthesis involves the reaction of 2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethylamine with 4-(2-thienylmethyl)piperazine in the presence of a suitable coupling agent and a base. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
The chemical compound 3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antipsychotic, anxiolytic, and anti-inflammatory effects in various animal models. The compound has been tested in vitro and in vivo for its activity against various diseases, including schizophrenia, anxiety, and inflammation.
Propriétés
IUPAC Name |
3-[2-[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]-2-oxoethyl]-4-(thiophen-2-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-3-8-21(9-4-2)10-6-12-24(21)19(25)15-18-20(26)22-11-13-23(18)16-17-7-5-14-27-17/h3-5,7,14,18H,1-2,6,8-13,15-16H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXZIBUFJWGFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1C(=O)CC2C(=O)NCCN2CC3=CC=CS3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,2-Diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6077812.png)
![11-(2-furyl)-N-(2-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6077815.png)
![3-[2-(4-fluoro-3-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6077817.png)
![{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B6077821.png)
![N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6077826.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6077834.png)
![(4-chloro-2-methylphenyl){1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6077844.png)
![3-hydroxy-3-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-methyl-2-piperidinone](/img/structure/B6077850.png)
![3-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6077864.png)
![6-[4-(2-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6077871.png)

![3-[3-oxo-3-(4-thiomorpholinyl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6077896.png)

![2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)